molecular formula C9H10N2O3 B1296337 4-(Dimethylamino)-2-nitrobenzaldehyde CAS No. 56670-20-3

4-(Dimethylamino)-2-nitrobenzaldehyde

Cat. No.: B1296337
CAS No.: 56670-20-3
M. Wt: 194.19 g/mol
InChI Key: DHLFXZQEAWYQLC-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-nitrobenzaldehyde is an organic compound with the molecular formula C9H10N2O3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a dimethylamino group at the 4-position and a nitro group at the 2-position. This compound is known for its applications in various chemical reactions and its utility in scientific research.

Scientific Research Applications

4-(Dimethylamino)-2-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: It serves as a reagent in biochemical assays, particularly in the detection of amines and amino acids.

    Medicine: The compound is investigated for its potential use in drug development, especially in the synthesis of intermediates for active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Safety and Hazards

The safety data sheet for 4-(Dimethylamino)benzaldehyde indicates that it is harmful if swallowed and causes skin and eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-nitrobenzaldehyde typically involves the nitration of 4-(Dimethylamino)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in alkaline medium, chromium trioxide in acetic acid.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base or catalyst.

Major Products Formed

    Reduction: 4-(Dimethylamino)-2-aminobenzaldehyde.

    Oxidation: 4-(Dimethylamino)-2-nitrobenzoic acid.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitrobenzaldehyde: Lacks the dimethylamino group, affecting its solubility and reactivity.

    4-(Dimethylamino)-2-nitrobenzoic acid: An oxidized form of 4-(Dimethylamino)-2-nitrobenzaldehyde, used in different applications.

Uniqueness

This compound is unique due to the presence of both the dimethylamino and nitro groups, which confer distinct chemical properties. The combination of these functional groups allows for versatile reactivity, making it valuable in synthetic chemistry and various research applications.

Properties

IUPAC Name

4-(dimethylamino)-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-10(2)8-4-3-7(6-12)9(5-8)11(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLFXZQEAWYQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303079
Record name 4-Dimethylamino-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56670-20-3
Record name 56670-20-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156546
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Dimethylamino-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Dimethylamino-2-nitrobenzaldehyde
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Synthesis routes and methods I

Procedure details

720 parts of phosphorus oxychloride is added at 25°C to a solution of 498 parts of m-nitrodimethylaniline in 1800 parts by volume of dimethylformamide. The mixture is then heated within 1 hour to 75° to 80°C and stirred at this temperature for six hours. After the solution has cooled it is poured into 6000 parts of ice-water. The precipitate is suction filtered, washed and recrystallized from acetone. 385 parts (66% of theory) of 2-nitro-4-dimethylaminobenzaldehyde having a melting point of 115° to 116°C is obtained. ##SPC14##
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Synthesis routes and methods II

Procedure details

In a nitrogen atmosphere, 51 g (0.33 mol) of phosphorus oxychloride (manufactured by Wako Pure Chemical Industries, Ltd.) were added dropwise to 88 ml of cooled dimethylformaldehyde (DMF). The dropping rate was adjusted so as to keep a temperature of 2° C. to 4° C. at the time of dropping, and stirring was further continued for 30 minutes at 2° C. after the completion of dropping. To this mixture, a 70-ml dimethylformamide solution of 54.8 g (0.33 mol) of N,N-dimethyl-3-nitroaniline (manufactured by Tokyo Kasei Kogyo Co., Ltd.) was added dropwise such that the reaction temperature does not exceed 5° C.; and the mixture was stirred for 2 hours as it was. Thereafter, temperature was gradually raised, and the mixture was stirred at 60° C. for one night. After being cooled to room temperature, the reaction liquid was poured into vigorously stirred 500 ml of ice water. The pH of the mixture was adjusted to about 8 with sodium acetate being added thereto, and the precipitated crystal was filtered out and dried, whereby 50.2 g of a crude product were obtained. This product was recrystallized from acetone/normal hexane, whereby 21 g of the aimed product were obtained (yield: 33%).
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51 g
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33%

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